molecular formula C9H17NO B2457286 N-cyclopentylbutanamide CAS No. 544427-22-7

N-cyclopentylbutanamide

Cat. No.: B2457286
CAS No.: 544427-22-7
M. Wt: 155.241
InChI Key: PUTIMADINBSPJP-UHFFFAOYSA-N
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Description

N-cyclopentylbutanamide is an organic compound with the molecular formula C₉H₁₇NO. It is classified as an amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its cyclopentyl group attached to the nitrogen atom, which influences its chemical properties and reactivity.

Properties

IUPAC Name

N-cyclopentylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-5-9(11)10-8-6-3-4-7-8/h8H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTIMADINBSPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclopentylbutanamide can be synthesized through various methods. One common approach involves the reaction of cyclopentylamine with butanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Cyclopentylamine+Butanoyl chlorideThis compound+HCl\text{Cyclopentylamine} + \text{Butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopentylamine+Butanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylbutanamide can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce cyclopentylamine and butanoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), this compound can be reduced to N-cyclopentylbutylamine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.

    Substitution: Various nucleophiles, appropriate solvents.

Major Products:

    Hydrolysis: Cyclopentylamine, butanoic acid.

    Reduction: N-cyclopentylbutylamine.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

N-cyclopentylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies on amide-containing compounds often explore their interactions with biological systems, including enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentylbutanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopentyl group can influence the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    N-cyclopentylacetamide: Similar structure but with an acetyl group instead of a butanoyl group.

    N-cyclopentylpropionamide: Contains a propionyl group instead of a butanoyl group.

Uniqueness: N-cyclopentylbutanamide is unique due to its specific carbon chain length and the presence of the cyclopentyl group. This combination influences its physical and chemical properties, making it distinct from other amides with different alkyl chains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentylbutanamide, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves coupling cyclopentylamine with butanoyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Validation employs 1^1H/13^13C NMR for structural confirmation, mass spectrometry (MS) for molecular weight verification, and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. How is the solubility profile of this compound determined, and why is this critical for biological assays?

  • Methodology : Solubility is quantified in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or gravimetric analysis. Poor aqueous solubility may necessitate formulation with co-solvents (e.g., cyclodextrins) to ensure bioavailability in cell-based assays .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) use fluorescence-based substrates and recombinant proteins. Cytotoxicity is screened via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

  • Methodology : Reaction parameters (temperature, stoichiometry, catalyst) are systematically varied using design of experiments (DoE). For example, Pd/C-catalyzed hydrogenation may reduce byproducts like N-alkylated derivatives. Real-time monitoring via FTIR or LC-MS identifies intermediates and guides optimization .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

  • Methodology : Contradictions may arise from residual solvents, stereochemical impurities, or polymorphic forms. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography clarify structural ambiguities. Batch-to-batch reproducibility is ensured through strict control of drying conditions (e.g., lyophilization vs. rotary evaporation) .

Q. What computational strategies predict this compound’s target interactions and pharmacokinetics?

  • Methodology : Molecular docking (AutoDock Vina) models ligand-receptor binding, while MD simulations (GROMACS) assess stability. ADMET predictions (SwissADME, pkCSM) evaluate permeability, CYP450 interactions, and half-life. Experimental validation via SPR or ITC quantifies binding affinity .

Q. How do researchers design mechanistic studies to elucidate this compound’s mode of action in cellular pathways?

  • Methodology : Transcriptomics (RNA-seq) identifies differentially expressed genes post-treatment. Phosphoproteomics (LC-MS/MS) maps kinase signaling changes. CRISPR-Cas9 knockout of putative targets (e.g., mTOR or EGFR) confirms functional relevance .

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